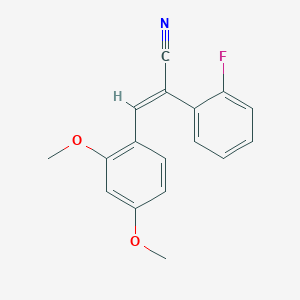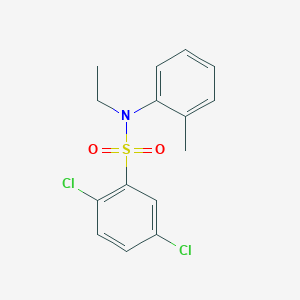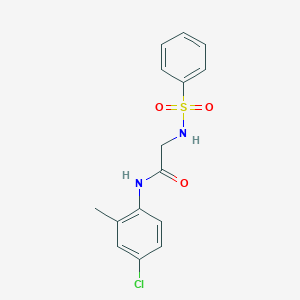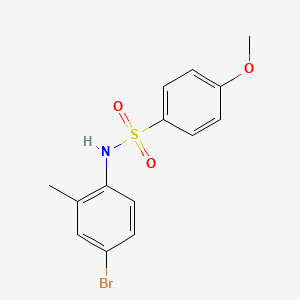
3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile, also known as DMF-DFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DMF-DFA is a member of the acrylonitrile family and has been found to exhibit potent inhibitory activity against various enzymes and receptors. In
Mecanismo De Acción
The mechanism of action of 3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile is not fully understood. However, studies have suggested that 3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile may act as a competitive inhibitor of enzymes and receptors. 3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile may bind to the active site of enzymes and receptors, preventing the binding of their substrates and ligands.
Biochemical and Physiological Effects
3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has been found to exhibit various biochemical and physiological effects. Studies have shown that 3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile can increase the levels of acetylcholine in the brain, leading to improved cognitive function. 3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has several advantages and limitations for lab experiments. One advantage is its potent inhibitory activity against enzymes and receptors, making it a valuable tool for studying their functions. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile. One direction is to explore its potential as a treatment for Alzheimer's disease, a neurodegenerative disease that is characterized by a decrease in acetylcholine levels in the brain. Another direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile and to identify other enzymes and receptors that it may inhibit.
Métodos De Síntesis
3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile can be synthesized using a multi-step reaction process. The first step involves the preparation of 2,4-dimethoxybenzaldehyde by reacting 2,4-dimethoxybenzene with chloroacetaldehyde in the presence of a base. The second step involves the synthesis of 2-fluorobenzaldehyde by reacting 2-fluorobenzene with chloroacetaldehyde in the presence of a base. The final step involves the reaction of 2,4-dimethoxybenzaldehyde and 2-fluorobenzaldehyde with malononitrile in the presence of a base to yield 3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile.
Aplicaciones Científicas De Investigación
3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has been found to exhibit potent inhibitory activity against various enzymes and receptors, making it a promising candidate for medicinal chemistry research. Studies have shown that 3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has inhibitory activity against acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has also been found to exhibit inhibitory activity against the adenosine A1 receptor, a G protein-coupled receptor that is involved in the regulation of neurotransmitter release.
Propiedades
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-20-14-8-7-12(17(10-14)21-2)9-13(11-19)15-5-3-4-6-16(15)18/h3-10H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQXFEIPCRNEAU-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5755624.png)

![methyl 4-ethyl-5-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5755634.png)
![1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5755638.png)

![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5755647.png)

![3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5755666.png)
![(3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5755669.png)
![1-cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]ethanone](/img/structure/B5755689.png)
![2,5-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755694.png)
![N-(2-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5755702.png)